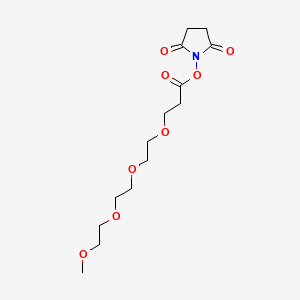

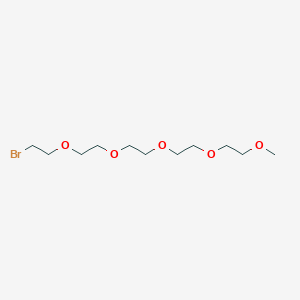

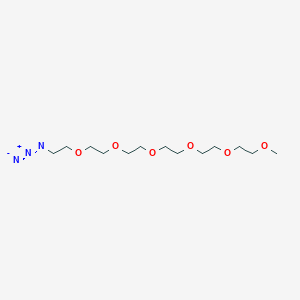

![molecular formula C18H17N5O3S B609345 4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide CAS No. 1395084-25-9](/img/structure/B609345.png)

4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide

概要

説明

“4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1395084-25-9 . It has a linear formula of C18H17N5O3S . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound includes a diazenyl group attached to a 2-amino-4-hydroxy-5-methylphenyl group and a pyridin-2-yl benzenesulfonamide group . The molecular weight of the compound is 383.43 .Physical And Chemical Properties Analysis

This compound has a boiling point of 673.7°C at 760 mmHg . It is recommended to be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

Synthesis and Characterization

- Sulfonamide derivatives, similar to the mentioned compound, have been synthesized and characterized for their potential biological activities. For instance, a series of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene, and 5,6-dihydropyridazine derivatives containing sulfonamide moiety were prepared, and their structures were confirmed using analytical data and spectroscopic techniques (El-Gaby et al., 2018).

Photophysicochemical Properties

- Research has focused on the photophysicochemical properties of sulfonamide derivatives, particularly their potential in photocatalytic applications. For example, zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents was synthesized, showing suitable photosensitizing abilities for photocatalytic applications (Öncül et al., 2021).

Photodynamic Therapy

- These compounds have shown potential in photodynamic therapy, an alternative therapy in cancer treatment. The photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units indicate their potential as photosensitizers in cancer treatment (Öncül et al., 2022).

Catalytic Activity

- Sulfonamide derivatives have been studied for their catalytic activity. For instance, Cu(II), Co(II), Ni(II), Mn(II), and Fe(III) complexes of a sulfonamide derivative were investigated for their potential in hydrolyzing nerve agent-like compounds, indicating significant catalytic potential (Hanafy et al., 2013).

Antimicrobial and Anticancer Properties

- Several studies have synthesized and evaluated sulfonamide derivatives for their antimicrobial and anticancer activities. For instance, novel indenopyridine derivatives showed promising in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012).

Safety and Hazards

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to other biologically active compounds . More research could be conducted to understand its synthesis, chemical reactions, and mechanism of action in greater detail.

作用機序

MS436, also known as (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide or C18H17N5O3S, is a potent and selective small-molecule inhibitor . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of MS436.

Target of Action

MS436 exhibits potent affinity for the first bromodomain (BrD1) of Bromodomain-containing protein 4 (BRD4), with an estimated Ki value of 30-50 nM . BRD4 plays a critical role in controlling the expression of genes involved in development and cancer .

Mode of Action

MS436 binds to BRD4 through a set of water-mediated interactions . This interaction inhibits BRD4 activity, thereby affecting the transcription of certain genes .

Biochemical Pathways

The inhibition of BRD4 by MS436 affects several biochemical pathways. For instance, it blocks the NF-κB-directed production of nitric oxide (NO) and the pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages .

Result of Action

MS436 effectively inhibits BRD4 activity, leading to a decrease in the production of NO and IL-6 in murine macrophages . This suggests that MS436 could potentially be used to modulate inflammatory responses.

生化学分析

Biochemical Properties

MS436 plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein involved in gene transcription regulation. The compound interacts with BRD4 through a set of water-mediated interactions, exhibiting low nanomolar affinity (estimated Ki of 30-50 nM) for BRD4 BrD1 . MS436 effectively inhibits BRD4 activity in the NF-κB-directed production of nitric oxide (NO) and pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages . Additionally, MS436 has been shown to interact with other bromodomains, such as CBP-BRD, albeit with lower affinity .

Cellular Effects

MS436 exerts significant effects on various types of cells and cellular processes. In murine macrophages, MS436 inhibits the production of NO and IL-6, which are key mediators of inflammation . In squamous cell carcinomas, BRD4 inhibition by MS436 leads to a reduction in the expression of cancer stem cell markers, migration, invasion, and tumor growth . Furthermore, MS436 has been shown to alter colony integrity and reduce alkaline phosphatase activity in embryonic stem cells .

Molecular Mechanism

The molecular mechanism of action of MS436 involves its binding to the bromodomains of BRD4. MS436 exhibits potent affinity for BRD4 BrD1 through a unique set of water-mediated intermolecular interactions . This binding inhibits BRD4 activity, leading to a decrease in NF-κB-directed production of NO and IL-6 . Additionally, MS436 has been shown to cause conformational changes in BRD4, such as the formation of α-helices in specific residues . These changes block the active site of BRD4, preventing its interaction with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MS436 have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and up to two years in solution at -80°C . Long-term exposure to MS436 in cell culture studies has shown sustained inhibition of BRD4 activity and a consistent reduction in the production of inflammatory mediators . The degradation of MS436 over extended periods has not been extensively studied.

Dosage Effects in Animal Models

The effects of MS436 vary with different dosages in animal models. In murine macrophages, MS436 inhibits BRD4 activity at low nanomolar concentrations, reducing the levels of NO and IL-6 . Higher doses of MS436 have been associated with increased inhibition of BRD4 activity and more pronounced anti-inflammatory effects . The toxic or adverse effects of MS436 at high doses have not been thoroughly investigated.

Metabolic Pathways

MS436 is involved in metabolic pathways that regulate gene expression and inflammation. The compound interacts with BRD4, a key regulator of gene transcription, and inhibits its activity . This inhibition leads to a decrease in the production of inflammatory mediators, such as NO and IL-6

Transport and Distribution

MS436 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound binds to BRD4 through water-mediated interactions, which facilitate its localization to the nucleus . In RAW264.7 cells, MS436 has been shown to block NF-κB-directed NO production and the expression of IL-6 . The distribution of MS436 within tissues and its accumulation in specific compartments have not been extensively studied.

Subcellular Localization

The subcellular localization of MS436 is primarily within the nucleus, where it exerts its inhibitory effects on BRD4 . The compound’s binding to BRD4 is facilitated by water-mediated interactions, which enhance its affinity for the first bromodomain . MS436’s localization to the nucleus is crucial for its activity, as BRD4 is involved in regulating gene transcription within this compartment . The targeting signals or post-translational modifications that direct MS436 to specific subcellular compartments have not been fully characterized.

特性

IUPAC Name |

4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTGIRNXWSZBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of MS436?

A1: MS436 functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. [, , ] It exhibits a preference for binding to the first bromodomain (BD1) of BRD4 over the second (BD2). [, ] This selectivity is achieved through specific water-mediated interactions within the binding site. []

Q2: How does MS436's binding to BRD4 affect its downstream functions?

A2: By binding to BRD4, MS436 disrupts the protein's ability to interact with acetylated lysine residues on histones. [] This interference with BRD4's chromatin-binding activity ultimately leads to the inhibition of downstream gene transcription, impacting processes such as inflammation and cell growth. [, ] For example, MS436 effectively inhibits the production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages, demonstrating its anti-inflammatory potential. []

Q3: Are there structural modifications that can influence MS436's activity and selectivity?

A3: Research on benzo[d]imidazole-6-sulfonamides, derived from MS436 and the related compound MS611, has shown that structural changes can impact both potency and selectivity. [] These modifications aim to improve metabolic stability while enhancing selectivity towards BD1. []

Q4: What are the potential applications of MS436 in biological research?

A4: MS436 serves as a valuable tool for investigating the specific roles of BRD4 bromodomains in various cellular processes. [] Its selectivity for BD1 over BD2 allows researchers to dissect the unique functions of each bromodomain within the BET family. [] This knowledge contributes to a deeper understanding of gene expression regulation and potential therapeutic targets for diseases like cancer and inflammation. []

Q5: Have any crystal structures been solved to elucidate MS436's binding mode?

A5: Yes, the crystal structure of the first bromodomain of human BRD4 in complex with MS436 has been solved. [] This structural information provides detailed insights into the specific interactions between the inhibitor and its target, aiding in the development of more potent and selective BET inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。